molecular formula C13H11F2NO2 B11716854 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile

Cat. No.: B11716854
M. Wt: 251.23 g/mol
InChI Key: LVCTVMJNQCJBDC-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile ( 2119512-46-6) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C13H11F2NO2 and a molecular weight of 251.23 g/mol, integrates a nitrile-functionalized cyclopentane ring with a 2,2-difluorobenzodioxole scaffold . The strategic incorporation of fluorine atoms is a common approach in pharmaceutical development to fine-tune key properties of lead compounds, including metabolic stability, membrane permeability, and binding affinity . The presence of the carbonitrile group (-CN) adds significant versatility, as this functional group is a common precursor that can be transformed into other valuable chemical moieties, such as carboxylic acids, amides, and tetrazoles, facilitating the exploration of structure-activity relationships (SAR) . The 2,2-difluoro-1,3-benzodioxole core is a privileged structure found in compounds investigated for various biological activities. While the specific mechanism of action for this exact compound may not be fully characterized, structurally similar derivatives featuring the difluorobenzodioxole group have been explored in patent literature for their potential as inhibitors of viral pathogens and as modulators of ion channels . Consequently, this compound serves as a sophisticated building block for researchers synthesizing novel chemical entities for high-throughput screening, lead optimization, and the development of potential therapeutic agents. It is also relevant for applications in agrochemical and materials science research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11F2NO2

Molecular Weight

251.23 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H11F2NO2/c14-13(15)17-10-4-3-9(7-11(10)18-13)12(8-16)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

LVCTVMJNQCJBDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

Preparation Methods

Halogen Exchange for 2,2-Difluoro-1,3-benzodioxole Synthesis

The 2,2-difluoro-1,3-benzodioxole core is synthesized via halogen exchange from 2,2-dichloro-1,3-benzodioxole. Key steps include:

  • Catalytic Fluorination : Reaction with potassium fluoride (KF) in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst in polar aprotic solvents (e.g., sulfolane or acetonitrile) at 100–200°C.

  • Yield Optimization : A molar ratio of KF to dichloro precursor (2:1 to 2.5:1) achieves 100% conversion in 8 hours at 140°C.

  • Water Tolerance : Traces of water generate KHF₂ in situ, avoiding side reactions like pyrocatechol carbonate formation.

Table 1: Halogen Exchange Conditions and Outcomes

ParameterValueSource
CatalystKHF₂ (5–20 wt%)
SolventSulfolane
Temperature140°C
Conversion100%
Side Products<2% (without catalyst)

Cyclopentane Ring Formation

The cyclopentane moiety is introduced via cyclization or alkylation:

  • Trimethylsulfoxonium Iodide-Mediated Cyclopropanation : Adapting methods from CN105153105A, cyclopentane rings are formed using Trimethylsulfoxonium iodide and potassium tert-butoxide in DMF at 35–45°C.

  • Modification for Cyclopentane : Substituting cyclopropane precursors with cyclopentane derivatives (e.g., cyclopentylmagnesium bromide) under Grignard conditions.

Key Challenges :

  • Steric hindrance from the cyclopentane ring requires elevated temperatures (80–120°C) and prolonged reaction times.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Cyanation Strategies

The carbonitrile group is introduced via:

  • Nucleophilic Substitution : Reaction of halogenated intermediates with cyanide sources (e.g., KCN or CuCN) in DMF or DMSO.

  • Pd-Catalyzed Cross-Coupling : Using Pd(PPh₃)₄ with Zn(CN)₂ for aryl cyanides, though this method is less reported for sterically hindered substrates.

Table 2: Cyanation Methods

MethodConditionsYieldSource
KCN in DMSO80°C, 12 h65–70%
CuCN in DMF100°C, 24 h55–60%

Hydrolysis and Final Functionalization

The carboxylic acid intermediate (e.g., 1-(2,2-difluorobenzodioxol-5-yl)cyclopropanecarboxylic acid) is converted to the nitrile via dehydration:

  • POCl₃-Mediated Dehydration : Treatment with phosphorus oxychloride in toluene under reflux.

  • Alternative Route : Direct cyanation of the cyclopentane ring prior to benzodioxole functionalization.

Example Protocol :

  • Hydrolyze methyl ester intermediates with NaOH/EtOH.

  • Dehydrate using POCl₃ to yield the nitrile.

Comparative Analysis of Synthetic Routes

RouteStepsOverall YieldComplexity
Halogen Exchange + Cyanation345–50%Moderate
Cyclopentane First430–35%High

Industrial-Scale Considerations

  • Cost-Effective Catalysts : KHF₂ and tetrabutylammonium bromide reduce reliance on precious metals.

  • Solvent Recycling : Sulfolane’s high boiling point (285°C) allows reuse after distillation.

  • Safety : Avoids hazardous reagents like HF gas, leveraging safer KF/KHF₂ systems .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzodioxole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzodioxole moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key Structural Features:
Compound Name Core Structure Substituents at Benzodioxol-5-Position Functional Group Molecular Formula (if available)
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile Benzodioxol + cyclopentane Cyclopentane ring Carbonitrile (CN) Not explicitly stated
Tezacaftor (TZ) Benzodioxol + cyclopropane Cyclopropane-carboxamide Carboxamide (CONH2) C26H27F3N2O6
ABBV/GLPG-2222 Benzodioxol + cyclopropane Cyclopropane-carbonyl linked to chromene Benzoic acid C28H25F4N2O6 (estimated)
ML323 Benzodioxol + cyclopropane Cyclopropane-carbonyl linked to pyridine Benzoic acid derivative C23H24N6
VX-809 (Lumacaftor) Benzodioxol + cyclopropane Cyclopropane-carbonyl linked to pyridinyl Benzoic acid tert-butyl ester C24H18F2N2O5
Structural Insights:
  • Ring Size : The target compound’s cyclopentane ring introduces greater conformational flexibility compared to the cyclopropane rings in analogs like Tezacaftor and VX-807. This may alter steric interactions with target proteins .
  • Functional Groups : The carbonitrile (CN) group in the target compound is electron-withdrawing, contrasting with the carboxamide (CONH2) in Tezacaftor or benzoic acid in VX-808. Such differences influence solubility, hydrogen-bonding capacity, and target binding .

Functional and Pharmacological Comparisons

CFTR Correctors vs. DUB Inhibitors
  • Tezacaftor (TZ) and VX-809 are CFTR correctors that rescue misfolded CFTR proteins in cystic fibrosis (CF). Their cyclopropane-carboxamide/benzoate moieties are critical for binding to CFTR’s transmembrane domains .
  • ABBV/GLPG-2222 enhances CFTR correction potency (EC50 ~50 nM) by integrating a chromene-benzoic acid scaffold, demonstrating the impact of extended aromatic systems .
  • ML323, despite structural similarity (benzodioxol + cyclopropane), acts as a DUB inhibitor targeting USP1–UAF1, unrelated to CFTR modulation. This highlights how minor structural changes (e.g., pyridine vs. chromene) can shift therapeutic mechanisms .
Role of Fluorination
  • The 2,2-difluoro substitution on the benzodioxol ring is conserved across analogs. Fluorination enhances metabolic stability and lipophilicity, improving membrane permeability and oral bioavailability .

Biological Activity

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile is a chemical compound with a unique structure that integrates a cyclopentane ring with a difluorinated benzodioxole moiety. This compound has garnered attention for its potential biological activities and applications in various fields of research.

  • Molecular Formula : C12H10F2N
  • Molar Mass : Approximately 223.18 g/mol
  • CAS Number : 2119512-46-6

The compound's structure includes a nitrile functional group, which contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Insecticidal Activity : Studies have shown that derivatives of the benzodioxole structure possess larvicidal properties against Aedes aegypti, a vector for several viral diseases. For instance, certain benzodioxole acids demonstrated significant larvicidal activity with LC50 values indicating effective concentrations for pest control .
  • Cytotoxicity Studies : Preliminary evaluations suggest that while some related compounds exhibit cytotoxic effects at high concentrations, this compound may have a favorable safety profile in mammalian cells .

The mechanism of action for this compound is not yet fully elucidated. However, the presence of the nitrile group and the difluorobenzodioxole moiety suggests potential interactions with specific biological pathways or targets. Further studies focusing on its binding affinity and interaction dynamics with proteins or nucleic acids are necessary.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into how slight modifications can influence biological activity:

Compound NameMolecular FormulaKey Features
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonitrileC12H10F2NSimilar structure but with a cyclopropane ring
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanemethanamineC12H12F2N2Contains an amine functional group instead of a nitrile
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acidC12H10F2O3Contains a carboxylic acid functional group

The unique combination of functional groups in this compound may confer distinct biological properties that warrant further exploration.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to the benzodioxole structure:

  • Larvicidal Activity : Research on benzodioxole derivatives has identified specific compounds that effectively target Aedes aegypti larvae. For example, one study reported an LC50 value of 28.9 µM for a related compound against these larvae .
  • Safety Profile : In toxicity assessments involving mammalian cells and animal models, certain benzodioxole derivatives showed no significant cytotoxicity even at high concentrations (up to 5200 µM), indicating a potential safety margin for therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile?

Answer:
The synthesis typically involves multi-step organic reactions starting from substituted benzodioxole precursors. Key steps include:

  • Cyclopropanation : Reacting 2,2-difluoro-1,3-benzodioxole-5-carbonitrile (CAS: 762083) with cyclopropane derivatives under palladium catalysis to form the cyclopentane ring .
  • Nitrile Functionalization : Introducing the carbonitrile group via nucleophilic substitution or cyanation reactions, often monitored by thin-layer chromatography (TLC) for intermediate purity .
  • Purification : Column chromatography or recrystallization from methanol to achieve >95% purity, verified by NMR and mass spectrometry (MS) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of fluorine atoms and the cyclopentane-carbonitrile structure. For example, 19F^{19}\text{F} NMR shows distinct peaks at δ −115.85 ppm for difluoro groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 183.11 for the core structure) .
  • Melting Point (mp) : Determined via differential scanning calorimetry (DSC), with typical mp ranges of 58–62°C .

Advanced: How can researchers design experiments to evaluate ΔF508-CFTR corrector efficacy in derivatives of this compound?

Answer:

  • In Vitro Assays :
    • Western Blotting : Assess ΔF508-CFTR maturation in human bronchial epithelial cells (e.g., CFBE41o−) to quantify band C (mature CFTR) vs. band B (immature) .
    • Ussing Chamber Measurements : Measure chloride ion conductance in polarized epithelia after treatment with correctors (e.g., VX-809) and potentiators (e.g., VX-770) .
  • In Vivo Models : Use homozygous ΔF508-CFTR mice to evaluate lung function improvements via nasal potential difference (NPD) assays .
  • Control Groups : Include wild-type CFTR and untreated ΔF508 cells to normalize rescue efficacy .

Advanced: What structural features of this compound enhance its role in CFTR correctors like VX-809?

Answer:

  • Cyclopentane Rigidity : The cyclopentane ring reduces conformational flexibility, improving binding to CFTR’s nucleotide-binding domain (NBD1) .
  • Difluorobenzodioxole Motif : Enhances metabolic stability and membrane permeability, critical for intracellular corrector activity .
  • Carbonitrile Group : Acts as a hydrogen-bond acceptor, stabilizing interactions with residues like F508del during protein folding .
    Methodological Insight : Structure-activity relationship (SAR) studies using truncated analogs (e.g., removing the cyclopentane) show reduced efficacy, confirming its necessity .

Advanced: How can contradictory efficacy data between in vitro and clinical studies be resolved?

Answer:

  • Issue : VX-809 (containing the compound) showed limited clinical benefit as a monotherapy but improved outcomes when combined with VX-770 .
  • Experimental Design :
    • Combinatorial Screens : Test corrector-potentiator pairs in primary patient-derived cells to identify synergistic effects .
    • Proteomic Profiling : Use cryo-electron microscopy (cryo-EM) to visualize CFTR structural rescue, comparing in vitro vs. patient-derived protein conformations .
    • Pharmacokinetic (PK) Modeling : Adjust dosing regimens to account for tissue-specific drug accumulation discrepancies .

Advanced: What computational methods are used to optimize derivatives of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Model ΔF508-CFTR folding trajectories with corrector-bound states to predict binding affinity .
  • Docking Studies : Use software like AutoDock Vina to screen virtual libraries for substituents improving NBD1 interaction (e.g., halogen substitutions at the benzodioxole ring) .
  • Free Energy Perturbation (FEP) : Quantify energy changes during corrector-CFTR binding to prioritize synthetic targets .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions, monitoring degradation via HPLC .
  • Plasma Stability : Incubate with human plasma at 37°C for 24 hours; quantify intact compound using LC-MS .
  • Light Sensitivity : Store under UV light (ICH Q1B guidelines) and track photodegradation products .

Advanced: What strategies address low solubility in aqueous formulations?

Answer:

  • Co-Solvent Systems : Use DMSO:water (e.g., 76 mg/mL in DMSO) for in vitro assays, with dilution protocols to avoid precipitation .
  • Nanoparticle Encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability in vivo .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to the active form .

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